molecular formula C13H8F3NO4 B2806410 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 74030-44-7

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene

Cat. No. B2806410
CAS RN: 74030-44-7
M. Wt: 299.205
InChI Key: HACLFAIEXLKPGS-UHFFFAOYSA-N
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Description

“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is a chemical compound with the molecular formula C13H8F3NO4 . It is a type of nitro compound and a non-heterocyclic fluorinated building block .


Molecular Structure Analysis

The molecular structure of “1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” consists of a benzene ring substituted with nitro and phenoxy groups. The phenoxy group is further substituted with a trifluoromethoxy group .

Scientific Research Applications

Fluorinated Building Blocks

Fluorinated compounds play a pivotal role in synthetic chemistry. Researchers utilize 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene as a building block to introduce fluorine atoms into target molecules. Fluorination often enhances chemical stability, lipophilicity, and bioactivity.

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene on Sigma-Aldrich

Safety and Hazards

“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is classified as an irritant . It may cause skin irritation, and it may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACLFAIEXLKPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene

Synthesis routes and methods

Procedure details

A mixture of 4-(trifluoromethoxy)phenol (2.50 g, 14.036 mmol), 4-fluoro-1-nitrobenzene (1.98 g, 14.036 mmol), potassium carbonate (2.90 g, 20.982 mmol) and N,N-dimethylacetamide (15 ml) was stirred at 160° for 2 hours under argon atmosphere. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=10:1) to give the title compound (4.18 g, 100%) as a pale yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

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